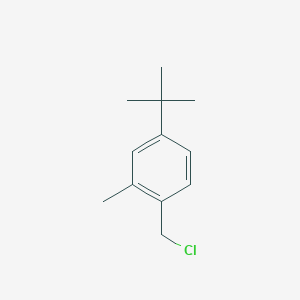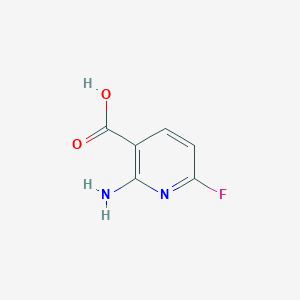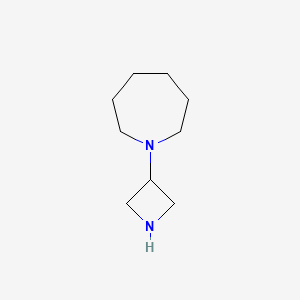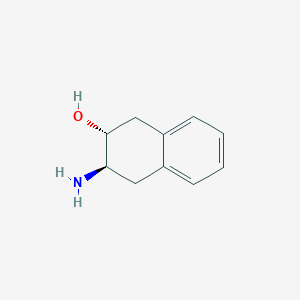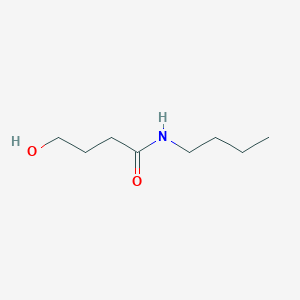
N-butyl-4-hydroxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-4-hydroxybutanamide is an organic compound with the molecular formula C8H17NO2 It is a secondary amide with a hydroxyl group and a butyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-butyl-4-hydroxybutanamide can be synthesized through several methods. One common approach involves the reaction of butylamine with 4-hydroxybutyric acid. The reaction typically occurs under acidic or basic conditions, with the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:
Butylamine+4-Hydroxybutyric acid→N-butyl 4-hydroxybutyramide+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-4-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-butyl 4-oxobutyramide.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-butyl 4-oxobutyramide
Reduction: N-butyl 4-hydroxybutylamine
Substitution: Various N-butyl 4-substituted butyramides
Applications De Recherche Scientifique
N-butyl-4-hydroxybutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying amide bond formation and hydrolysis.
Medicine: Research has explored its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of N-butyl-4-hydroxybutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic interactions, influencing its biological activity and chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybutyramide: Lacks the butyl group, resulting in different chemical properties and applications.
N-butyl 4-oxobutyramide: An oxidized derivative with distinct reactivity.
N-butyl 4-hydroxybutylamine: A reduced form with different biological activity.
Uniqueness
N-butyl-4-hydroxybutanamide is unique due to the presence of both a hydroxyl group and a butyl group, which confer specific chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
N-butyl-4-hydroxybutanamide |
InChI |
InChI=1S/C8H17NO2/c1-2-3-6-9-8(11)5-4-7-10/h10H,2-7H2,1H3,(H,9,11) |
Clé InChI |
PLIUEORKUINCMV-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)CCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
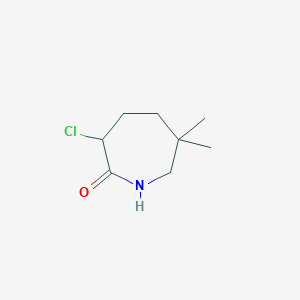
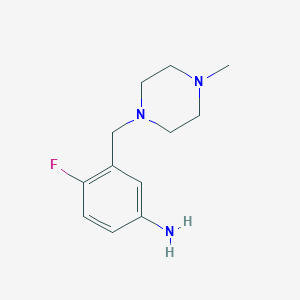
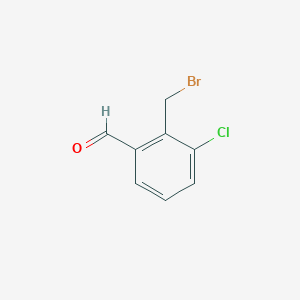
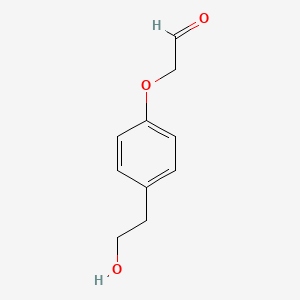
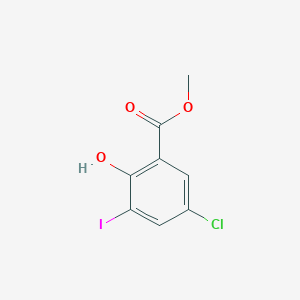
![Benzyl[(6-methoxynaphthalen-2-yl)methyl]amine](/img/structure/B8639097.png)
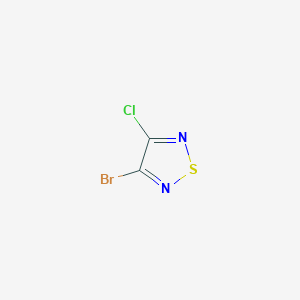
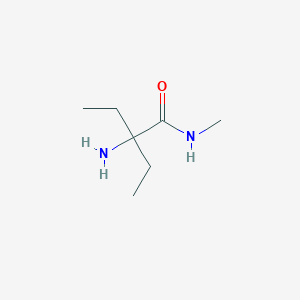

![4-methyl-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B8639116.png)
